molecular formula C23H15N3O4S2 B12638197 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-thienyl]-

1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-thienyl]-

Cat. No.: B12638197
M. Wt: 461.5 g/mol
InChI Key: SAJVLIRHXSJMQH-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-thienyl]- is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a thiazolidinylidene moiety and a methoxyphenyl group, contributes to its potential therapeutic properties.

Preparation Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step organic reactions. One common method includes the condensation of an appropriate anhydride with an amine, followed by cyclization. For instance, the preparation of isoindoline derivatives can be achieved through a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form more complex structures.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Substitution reactions, especially at the nitrogen atom, can yield a variety of functionalized derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives often involves the inhibition of specific enzymes or proteins. For example, some derivatives act as ATP-competitive inhibitors of protein kinase CK2, a key enzyme involved in various cellular processes . By binding to the ATP-binding site of CK2, these compounds can disrupt the enzyme’s activity, leading to potential therapeutic effects in diseases where CK2 is deregulated.

Comparison with Similar Compounds

1H-Isoindole-1,3(2H)-dione derivatives can be compared with other isoindole-based compounds, such as:

The uniqueness of 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-thienyl]- lies in its specific structural features, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H15N3O4S2

Molecular Weight

461.5 g/mol

IUPAC Name

5-[5-[[2-imino-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]thiophen-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C23H15N3O4S2/c1-30-14-5-3-13(4-6-14)26-22(29)19(32-23(26)24)11-15-7-9-18(31-15)12-2-8-16-17(10-12)21(28)25-20(16)27/h2-11,24H,1H3,(H,25,27,28)

InChI Key

SAJVLIRHXSJMQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N

Origin of Product

United States

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